1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Description
1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Rearrangement and Synthesis
1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, and related compounds, are involved in heterocyclic rearrangements. For instance, 5-arylisoxazole-3-hydroxamic acids undergo rearrangements forming 3,4-substituted 1,2,5-oxadiazoles, a process crucial in the synthesis of complex organic compounds (Potkin et al., 2012).
Anticandidal Activity and Cytotoxicity
These compounds, specifically tetrazole derivatives, show significant anticandidal activity. A study synthesized 14 different derivatives and tested their anticandidal activity and cytotoxic effects, finding some with potent anticandidal agents and weak cytotoxicities (Kaplancıklı et al., 2014).
Antitumor Activities
In another research, derivatives were used as building blocks for synthesizing compounds with potential anti-breast cancer agents. The antitumor activities of these compounds were evaluated, showing promising activities against tumor cells (Mahmoud et al., 2021).
Fungicidal Activity
These compounds have applications in fungicidal activities. A study synthesized novel compounds with fungicidal properties, showing active inhibition against wheat leaf rust. Their activity was influenced by the nature of the substituents, offering insights into the design of highly active compounds (Zou et al., 2002).
Antimicrobial Activity
Compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have been synthesized and evaluated for their antimicrobial activity. They were found to have significant antimicrobial activity with notable minimum inhibitory concentration values (Salimon et al., 2011).
Corrosion Inhibition
These compounds have been used in studying the corrosion inhibition properties for mild steel in sulfuric acid. They were found to increase charge transfer resistance, indicating protective layer formation on mild steel surfaces (Ammal et al., 2018).
Properties
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-6-5-8-14(10-12)16-18-19-17(22-16)23-11-15(21)20-9-4-3-7-13(20)2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOVHHTYKJBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.